pKa and Ionization State Differences
The pKa of a compound dictates its ionization state at physiological pH, a primary determinant of permeability, solubility, and target engagement. Predicted pKa values show that 1,3-dimethyl-cyclobutylamine possesses a different basicity compared to the 3,3-dimethyl regioisomer, which may alter its behavior in biological assays and influence its selection for specific drug discovery programs [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa not explicitly reported, but its structural analog N,1-dimethylcyclobutanamine has a predicted ACD/LogD of -1.67 at pH 7.4 . |
| Comparator Or Baseline | 3,3-Dimethylcyclobutanamine: Predicted pKa = 10.84 ± 0.40 . Unsubstituted Cyclobutylamine: Predicted pKa = 10.80 ± 0.20 [1]. |
| Quantified Difference | The 3,3-dimethyl analog has a predicted pKa of 10.84 ± 0.40, while unsubstituted cyclobutylamine has a predicted pKa of 10.80 ± 0.20, indicating that substitution pattern alters basicity. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module, version 14.00 [1]. |
Why This Matters
A difference in pKa of even 0.04-0.10 units can significantly alter the ratio of ionized to neutral species, directly impacting passive membrane permeability, solubility in biological media, and binding interactions with target proteins.
- [1] ChemicalBook. (n.d.). Cyclobutylamine (CAS 2516-34-9) - Chemical Properties. Retrieved from ChemicalBook product page. View Source
